5,5-Dimethyl-2-hexene
Overview
Description
5,5-Dimethyl-2-hexene is an organic compound with the molecular formula C8H16. It is a branched alkene characterized by the presence of a double bond between the second and third carbon atoms and two methyl groups attached to the fifth carbon atom. This compound is known for its unique structural properties and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
5,5-Dimethyl-2-hexene can be synthesized through several methods. One common synthetic route involves the reaction of 1-chlorononane with tert-butylmagnesium chloride and 1,3-butadiene in the presence of dilithium tetrachlorocuprate in tetrahydrofuran at 25°C for 3 hours. The reaction is then quenched with water to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves the catalytic hydrogenation of 5,5-Dimethyl-2-hexyne. This process requires a metal catalyst, such as palladium or platinum, to facilitate the addition of hydrogen atoms to the triple bond, converting it into a double bond and forming this compound .
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-2-hexene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides or diols.
Reduction: Hydrogenation of this compound can yield 5,5-Dimethylhexane.
Substitution: Halogenation reactions, such as the addition of bromine, can occur at the double bond, forming dibromo derivatives.
Common Reagents and Conditions
Oxidation: Meta-chloroperoxybenzoic acid is commonly used for epoxidation reactions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is used for hydrogenation.
Substitution: Bromine in an inert solvent like carbon tetrachloride is used for halogenation reactions.
Major Products Formed
Epoxides: Formed through oxidation reactions.
Diols: Formed through hydroxylation reactions.
Dibromo Derivatives: Formed through halogenation reactions.
Scientific Research Applications
5,5-Dimethyl-2-hexene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds.
Biology: It serves as a model compound for studying the behavior of alkenes in biological systems.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-2-hexene in chemical reactions involves the interaction of its double bond with various reagents. For example, in epoxidation reactions, the electrophilic oxygen atom of the peroxycarboxylic acid reacts with the nucleophilic carbon-carbon double bond, forming an oxacyclopropane ring . In hydrogenation reactions, the double bond is reduced to a single bond through the addition of hydrogen atoms in the presence of a metal catalyst .
Comparison with Similar Compounds
Similar Compounds
2-Hexene: A straight-chain alkene with a double bond between the second and third carbon atoms.
5,5-Dimethyl-2-hexyne: An alkyne with a triple bond between the second and third carbon atoms and two methyl groups attached to the fifth carbon atom.
2,5-Dimethylhexane: A saturated hydrocarbon with no double bonds and two methyl groups attached to the fifth carbon atom.
Uniqueness
5,5-Dimethyl-2-hexene is unique due to its branched structure and the presence of a double bond, which imparts distinct chemical reactivity compared to its straight-chain and saturated counterparts. Its ability to undergo various chemical reactions, such as oxidation and hydrogenation, makes it a versatile compound in organic synthesis and industrial applications.
Properties
IUPAC Name |
(E)-5,5-dimethylhex-2-ene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16/c1-5-6-7-8(2,3)4/h5-6H,7H2,1-4H3/b6-5+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWZJLSKAFZXSQH-AATRIKPKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/CC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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